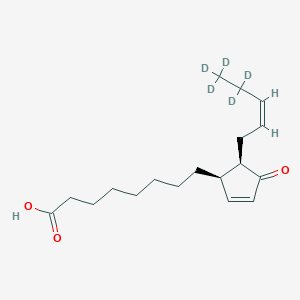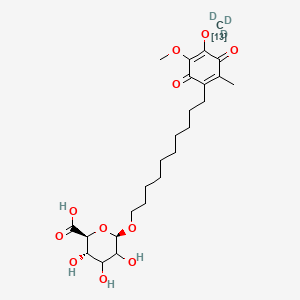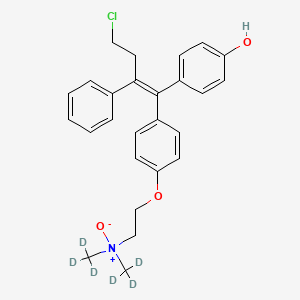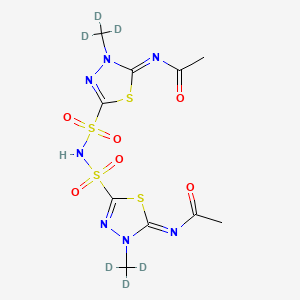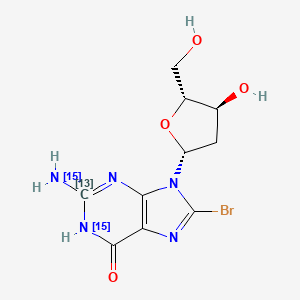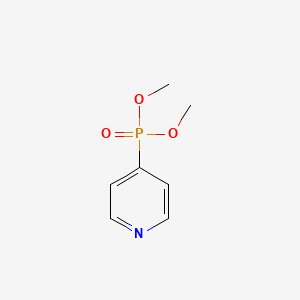
Loxoprofen-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Loxoprofen-d3 is a deuterated form of loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in musculoskeletal conditions. Loxoprofen is a propionic acid derivative and is marketed under various trade names such as Loxonin, Loxomac, and Oxeno . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of loxoprofen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Loxoprofen-d3 involves the incorporation of deuterium atoms into the loxoprofen molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the loxoprofen molecule are replaced with deuterium atoms under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential for the characterization and quality control of this compound.
Chemical Reactions Analysis
Types of Reactions
Loxoprofen-d3 undergoes various chemical reactions, including:
Oxidation: The conversion of the parent drug to hydroxylated metabolites.
Reduction: The reduction of the carbonyl group to form alcohol metabolites.
Substitution: The replacement of hydrogen atoms with deuterium atoms during synthesis.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include deuterated solvents, reducing agents such as sodium borohydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound include its active trans-alcohol metabolite and various hydroxylated and glucuronide conjugates .
Scientific Research Applications
Loxoprofen-d3 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of loxoprofen in the body.
Metabolic Pathway Analysis: To identify and characterize the metabolites of loxoprofen.
Drug Interaction Studies: To investigate the interactions of loxoprofen with other drugs and their impact on its pharmacokinetics.
Biological Research: To study the effects of loxoprofen on various biological pathways and targets.
Industrial Applications: To develop and optimize formulations of loxoprofen for therapeutic use
Mechanism of Action
Loxoprofen-d3, like its parent compound, is a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are responsible for the formation of prostaglandins, which are mediators of pain, fever, and inflammation. By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .
Comparison with Similar Compounds
Loxoprofen-d3 is similar to other NSAIDs in the propionic acid derivatives group, such as ibuprofen and naproxen. it has unique properties that make it distinct:
Metabolic Pathway: Loxoprofen is a prodrug that is rapidly converted to its active trans-alcohol metabolite, whereas ibuprofen and naproxen are active in their parent forms.
Gastrointestinal Tolerance: Loxoprofen has been shown to cause less gastric irritation compared to other NSAIDs, making it a preferred option for patients with gastrointestinal sensitivity
Similar Compounds
Ibuprofen: Another propionic acid derivative NSAID used for pain and inflammation.
Naproxen: A propionic acid derivative NSAID with similar uses but different pharmacokinetic properties.
Ketoprofen: An NSAID with similar anti-inflammatory and analgesic effects but different metabolic pathways
This compound’s unique properties and applications make it a valuable compound in scientific research and therapeutic use. Its deuterated form allows for detailed pharmacokinetic and metabolic studies, contributing to a better understanding of its effects and interactions.
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
249.32 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18)/i1D3 |
InChI Key |
YMBXTVYHTMGZDW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


